Cas no 39127-10-1 (1-Heptyl-4-(4-pyridyl)pyridinium Bromide)

1-Heptyl-4-(4-pyridyl)pyridinium Bromide Chemical and Physical Properties
Names and Identifiers
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- 4,4'-Bipyridinium,1-heptyl-, bromide (1:1)
- 1-Heptyl-4-(4-Pyridyl)Pyridinium Bromide
- 1-heptyl-4-pyridin-4-ylpyridin-1-ium,bromide
- 1-heptyl-4,4'-bipyridin-1-ium bromide
- 1-Heptyl-4-(4-pyridyl)pyridiniumbromide
- 1-heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
- 1-Heptyl-[4,4'-bipyridin]-1-ium bromide
- 1-?Heptyl-?4-?(4-?pyridyl)?pyridinium Bromide
- SCHEMBL6024741
- DTXSID10523199
- MFCD00134461
- 1-Heptyl-4-(4-pyridyl)pyridinium bromide, 95%
- 1-heptyl-4-(4-pyridyl)-pyridinium bromide
- 39127-10-1
- 1-Heptyl-[4,4'-bipyridin]-1-iumbromide
- FT-0639528
- AKOS015912748
- 1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide
- DB-049376
- 1-Heptyl-4-(4-pyridyl)pyridinium Bromide
-
- MDL: MFCD00134461
- Inchi: InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1
- InChI Key: GBJHAEPTEZMDHU-UHFFFAOYSA-M
- SMILES: CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-]
Computed Properties
- Exact Mass: 334.10400
- Monoisotopic Mass: 334.10446g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 215
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 16.8Ų
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Melting Point: 125-128 °C(lit.)
- PSA: 16.77000
- LogP: 1.01050
1-Heptyl-4-(4-pyridyl)pyridinium Bromide Security Information
1-Heptyl-4-(4-pyridyl)pyridinium Bromide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Heptyl-4-(4-pyridyl)pyridinium Bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H998705-1mg |
1-Heptyl-4-(4-pyridyl)pyridinium Bromide |
39127-10-1 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | H998705-10mg |
1-Heptyl-4-(4-pyridyl)pyridinium Bromide |
39127-10-1 | 10mg |
$1499.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D103641-25g |
1-HEPTYL-4-(4-PYRIDYL)PYRIDINIUMBROMIDE |
39127-10-1 | 95% | 25g |
$2280 | 2025-02-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-206166-5g |
1-Heptyl-4-(4-pyridyl)pyridinium bromide, |
39127-10-1 | 5g |
¥1655.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D103641-25g |
1-HEPTYL-4-(4-PYRIDYL)PYRIDINIUMBROMIDE |
39127-10-1 | 95% | 25g |
$2280 | 2025-02-28 | |
eNovation Chemicals LLC | D103641-25g |
1-HEPTYL-4-(4-PYRIDYL)PYRIDINIUMBROMIDE |
39127-10-1 | 95% | 25g |
$2280 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-206166-5 g |
1-Heptyl-4-(4-pyridyl)pyridinium bromide, |
39127-10-1 | 5g |
¥1655.00 | 2023-06-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 377783-5G |
1-Heptyl-4-(4-pyridyl)pyridinium bromide |
39127-10-1 | 5g |
¥2938.24 | 2023-12-07 | ||
TRC | H998705-5mg |
1-Heptyl-4-(4-pyridyl)pyridinium Bromide |
39127-10-1 | 5mg |
$ 800.00 | 2023-09-07 |
1-Heptyl-4-(4-pyridyl)pyridinium Bromide Related Literature
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1. The synthesis and electrochemical study of new electrochromic viologen-based materialsJohn A. Barltrop,Andrew C. Jackson J. Chem. Soc. Perkin Trans. 2 1984 367
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2. Empirical and molecular modeling study of the pyridinium species RHPP+, an abundant and potentially neurotoxic metabolite of haloperidolFrédéric Ooms,Sébastien Delvosal,Johan Wouters,Fran?ois Durant,Gisella Dockendolf,Clinton Van’t Land,Thomas Glass,Neal Castagnoli,Jr,Cornelis J. Van der Schyf J. Chem. Soc. Perkin Trans. 2 2000 1781
Additional information on 1-Heptyl-4-(4-pyridyl)pyridinium Bromide
Recent Advances in the Study of 1-Heptyl-4-(4-pyridyl)pyridinium Bromide (CAS: 39127-10-1): A Comprehensive Research Brief
1-Heptyl-4-(4-pyridyl)pyridinium Bromide (CAS: 39127-10-1) is a quaternary ammonium compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as an antimicrobial agent, its interactions with biological membranes, and its potential use in drug delivery systems. This research brief aims to synthesize the latest findings on this compound, providing a comprehensive overview of its current applications and future prospects.
One of the most notable recent studies on 1-Heptyl-4-(4-pyridyl)pyridinium Bromide investigated its antimicrobial properties against multidrug-resistant bacterial strains. The study, published in the Journal of Medicinal Chemistry, demonstrated that the compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. These findings suggest that 1-Heptyl-4-(4-pyridyl)pyridinium Bromide could serve as a promising lead compound for the development of novel antibiotics.
In addition to its antimicrobial properties, recent research has also explored the compound's potential in drug delivery systems. A study published in ACS Applied Materials & Interfaces highlighted the use of 1-Heptyl-4-(4-pyridyl)pyridinium Bromide as a cationic surfactant to stabilize lipid-based nanoparticles. The researchers found that the compound's amphiphilic nature and positive charge facilitated the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This application could be particularly valuable for the delivery of poorly water-soluble anticancer agents.
Another area of interest is the compound's interaction with biological membranes. A recent biophysical study, published in Langmuir, utilized fluorescence spectroscopy and molecular dynamics simulations to elucidate the mechanism by which 1-Heptyl-4-(4-pyridyl)pyridinium Bromide interacts with lipid bilayers. The results indicated that the compound preferentially partitions into the membrane's hydrophobic core, causing structural perturbations that could explain its antimicrobial and membrane-disrupting effects. These insights provide a molecular-level understanding of the compound's bioactivity and could guide the design of derivatives with enhanced properties.
Despite these promising findings, challenges remain in the clinical translation of 1-Heptyl-4-(4-pyridyl)pyridinium Bromide. A recent review in Chemical Reviews emphasized the need for further toxicological studies to assess the compound's safety profile in vivo. Additionally, the synthesis of derivatives with improved selectivity and reduced cytotoxicity is an active area of research. Several research groups are currently exploring structural modifications to optimize the compound's therapeutic index.
In conclusion, 1-Heptyl-4-(4-pyridyl)pyridinium Bromide (CAS: 39127-10-1) represents a versatile compound with significant potential in antimicrobial therapy and drug delivery. Recent studies have advanced our understanding of its mechanisms of action and applications, paving the way for future research and development. As the field continues to evolve, this compound may emerge as a key player in addressing pressing challenges in chemical biology and medicine.
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